molecular formula C21H36N2O9 B12465294 (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid

(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid

Cat. No.: B12465294
M. Wt: 460.5 g/mol
InChI Key: CJAXDULLDXSVRG-NZATWWQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid is a complex organic molecule It is characterized by its multiple functional groups, including amides, esters, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid typically involves multiple steps:

    Protection of Amino Groups: The initial step involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Formation of Amide Bonds: The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and peptide-like molecules. These synthesizers use solid-phase synthesis techniques to sequentially add amino acids to a growing peptide chain.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and peptide-based drug design. Its structure mimics natural peptides, making it useful in the development of peptide-based therapeutics.

Medicine

In medicine, this compound has potential applications in drug development. Its peptide-like structure allows it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups. This arrangement allows for unique interactions with biological targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C21H36N2O9

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-2-[(2S)-2-[(2-hydroxy-3-methylbutanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]oxy-3-methylbutanoic acid

InChI

InChI=1S/C21H36N2O9/c1-10(2)14(24)17(26)23(13(6)19(29)31-15(11(3)4)18(27)28)16(25)12(5)22-20(30)32-21(7,8)9/h10-15,24H,1-9H3,(H,22,30)(H,27,28)/t12-,13-,14?,15-/m0/s1

InChI Key

CJAXDULLDXSVRG-NZATWWQASA-N

Isomeric SMILES

C[C@@H](C(=O)N([C@@H](C)C(=O)O[C@@H](C(C)C)C(=O)O)C(=O)C(C(C)C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N(C(C)C(=O)OC(C(C)C)C(=O)O)C(=O)C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.